SR-18292

Description

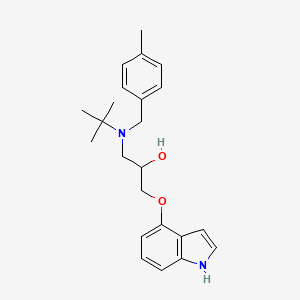

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRANURXPKRRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SR-18292

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-18292 is a novel small molecule with a context-dependent mechanism of action centered on the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α). In the setting of metabolic diseases such as type 2 diabetes, this compound functions as an inhibitor of PGC-1α's gluconeogenic activity. It achieves this by increasing the acetylation of PGC-1α, which suppresses the expression of genes involved in hepatic glucose production. Conversely, in the context of sickle cell disease, this compound acts as a PGC-1α agonist, upregulating its expression and leading to an increase in the production of fetal hemoglobin. This technical guide synthesizes the current understanding of this compound's multifaceted mechanism of action, detailing the signaling pathways, providing summaries of quantitative data, and outlining the key experimental protocols used in its characterization.

Core Mechanism of Action: A Dual Role

The primary molecular target of this compound is PGC-1α, a master regulator of cellular metabolism. However, the effect of this compound on PGC-1α is tissue- and disease-specific, leading to two distinct therapeutic applications.

Inhibition of PGC-1α Gluconeogenic Activity in Metabolic Disease

In hepatocytes, this compound acts as a suppressor of hepatic glucose production (HGP). This is achieved not by direct enzymatic inhibition, but by modulating the post-translational modification of PGC-1α. Specifically, this compound increases the acetylation of PGC-1α[1][2][3][4]. This is accomplished by enhancing the interaction between PGC-1α and the acetyltransferase GCN5 (General control of amino acid synthesis 5)[2][3][5].

The increased acetylation of PGC-1α leads to a reduction in its co-activation of the transcription factor HNF4α (Hepatocyte nuclear factor 4α)[2][3][5]. This, in turn, decreases the transcription of key gluconeogenic genes, primarily Pck1 (encoding phosphoenolpyruvate carboxykinase 1, PEPCK1) and G6pc (encoding glucose-6-phosphatase)[2].

A more recent discovery has elucidated a downstream effect of this acetylation cascade. This compound has been shown to increase the acetylation of PCK1 itself. This post-translational modification reverses the enzyme's normal gluconeogenic function, causing it to favor the conversion of phosphoenolpyruvate to oxaloacetate, thereby increasing lactate and glucose oxidation and further suppressing gluconeogenesis[6].

Agonism of PGC-1α in Sickle Cell Disease

In contrast to its role in metabolic disease, this compound has been identified as a PGC-1α agonist in the context of sickle cell disease[1][7]. In human erythroid progenitor cells, this compound treatment leads to an upregulation of PGC-1α mRNA and protein levels[8][9][10]. This increase in PGC-1α expression subsequently induces the synthesis of fetal hemoglobin (HbF)[1][7][8][9][10]. The proposed mechanism involves the modulation of known HbF repressors, such as BCL11A and ZBTB7A, whose expression is decreased upon this compound treatment[9]. Increased levels of HbF are known to ameliorate the severity of sickle cell disease by inhibiting the polymerization of sickle hemoglobin.

Quantitative Data

While specific IC50 or Ki values for this compound have not been reported in the reviewed literature, the following tables summarize the concentrations and dosages used in key in vitro and in vivo studies, along with the observed effects.

Table 1: In Vitro Studies

| Cell Type/System | Concentration(s) | Incubation Time | Key Finding(s) | Reference(s) |

| Primary Hepatocytes | Not specified | Not specified | Suppression of gluconeogenic gene expression and glucose production. | [2][3] |

| U-2 OS cells | 10 µM | 18 hours | Increased interaction between PGC-1α and GCN5. | [2][5] |

| Jurkat cells | 20 µM | Not specified | Decreased expression of autophagy-associated proteins. | [3][4] |

| Human CD34+ cells | 1.0 - 7.5 µM | 11 days | Increased PGC-1α and γ-globin mRNA and protein levels. | [8] |

Table 2: In Vivo Studies

| Animal Model | Dosage | Administration | Duration | Key Finding(s) | Reference(s) |

| High-fat diet-fed mice | 45 mg/kg | Intraperitoneal | 4 days | Reduced fasting blood glucose, increased hepatic insulin sensitivity. | [3][4] |

| Sickle cell disease mice | Not specified | Intraperitoneal | 4 weeks | Increased fetal hemoglobin-high cell population. | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | Autophagy | TargetMol [targetmol.com]

- 3. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Measuring PGC-1α and Its Acetylation Status in Mouse Primary Myotubes | Springer Nature Experiments [experiments.springernature.com]

- 7. Assessment of acetylated PGC1α levels [bio-protocol.org]

- 8. Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Self-acetylation at the active site of phosphoenolpyruvate carboxykinase (PCK1) controls enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Function of SR-18292: A Technical Guide

SR-18292 is a small molecule inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), a master regulator of energy metabolism.[1] This guide provides a detailed overview of the molecular mechanisms, key experimental findings, and potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Regulation of PGC-1α Activity

This compound exerts its primary function by modulating the post-translational modification of PGC-1α. Specifically, it increases the acetylation of PGC-1α, a chemical modification known to inhibit its activity.[1][2] This targeted action leads to the suppression of gluconeogenic gene expression and a subsequent reduction in glucose production in liver cells.[1][2]

The mechanism by which this compound promotes PGC-1α acetylation involves enhancing the interaction between PGC-1α and the acetyltransferase GCN5.[1][2] This increased association facilitates the transfer of acetyl groups to PGC-1α. Concurrently, this compound reduces the co-activation of the nuclear hormone receptor HNF4α by PGC-1α, further dampening the expression of genes involved in gluconeogenesis.[1][2]

A recent study has expanded on this mechanism, revealing that this compound also increases the acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1).[3] This modification reverses the typical gluconeogenic function of PCK1, instead promoting the conversion of phosphoenolpyruvate to oxaloacetate, which then enters the TCA cycle.[3] This shift ultimately enhances the oxidation of lactate and glucose, contributing to the compound's anti-diabetic effects.[3]

Key Applications and Research Findings

Anti-Diabetic Effects

This compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes. By inhibiting hepatic glucose production, it effectively lowers blood glucose levels.[2] In vivo studies in diabetic mouse models have shown that this compound reduces fasting blood glucose, improves hepatic insulin sensitivity, and enhances overall glucose homeostasis.[1][2]

Anti-Cancer Activity

Research has indicated that this compound possesses anti-tumor properties, particularly in the context of multiple myeloma.[4] The compound was found to impair the proliferation and survival of multiple myeloma cells by disrupting oxidative phosphorylation (OXPHOS), leading to energy depletion and oxidative damage.[4] In animal models, this compound effectively inhibited tumor growth at well-tolerated doses.[4]

Treatment of Sickle Cell Disease

This compound has been shown to induce the expression of fetal hemoglobin (HbF).[5] This is a significant finding for the treatment of sickle cell disease, as increased levels of HbF can prevent the sickling of red blood cells and alleviate disease-related complications.[5] Studies in cellular and animal models of sickle cell disease have demonstrated the potential of this compound to serve as a novel therapeutic strategy.[5]

Research Tool for Mitochondrial Function and Calcium Homeostasis

As a specific inhibitor of PGC-1α, this compound is a valuable tool for investigating the diverse biological roles of this coactivator. It has been utilized in studies to explore the involvement of PGC-1α in regulating intracellular calcium levels and mitochondrial function.[6]

Quantitative Data Summary

| Parameter | Value | Context | Source |

| In Vitro Concentration | 10 μM | Treatment of U-2 OS cells to assess GCN5 HAT activity. | [7] |

| In Vitro Concentration | 20 μM | Treatment of primary hepatocytes to measure gene expression and glucose production. | [2] |

| In Vivo Dosage | 45 mg/kg | Intraperitoneal injection in high-fat diet-fed mice. | [1] |

Experimental Protocols

Determination of GCN5 HAT Activity

-

Cell Line: U-2 OS cells overexpressing Ad-GCN5.

-

Treatment: Cells are treated with 10 μM this compound for 18 hours.[7]

-

Lysis: Cells are lysed in a buffer containing 20 mM HEPES-KOH (pH 7.9), 125 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% IGEPAL (v/v), 10% glycerol (v/v), 5 mM NaF, 5 mM β-glycerophosphate, 5 mM sodium butyrate, 10 mM nicotinamide, and protease inhibitors.[7]

-

Immunoprecipitation: FLAG-GCN5 is immunoprecipitated from the cell lysate using FLAG beads overnight at 4°C.[7]

-

Elution: GCN5 is eluted from the beads using a 3x FLAG peptide.[7]

-

Activity Assay: The purified GCN5 is then used to determine histone acetyltransferase (HAT) activity using a commercially available HAT Inhibitor Screening Assay Kit.[7]

Glucose Production Assay in Primary Hepatocytes

-

Cell Type: Isolated primary hepatocytes.

-

Induction of Gluconeogenesis: Glucose production is induced by treating the hepatocytes with either glucagon (200nM) or by infection with an adenovirus expressing PGC-1α (Ad-PGC-1α).[2]

-

Treatment: Hepatocytes are treated with this compound (20μM).[2]

-

Measurement: Glucose levels in the culture medium are measured to quantify glucose production.[2]

-

Gene Expression Analysis: Concurrently, qPCR is performed to analyze the mRNA expression levels of key gluconeogenic genes such as Pck1 and G6pc.[2]

In Vivo Studies in a High-Fat Diet (HFD) Mouse Model

-

Animal Model: High-fat diet-fed mice, a model for obesity and type 2 diabetes.[1]

-

Treatment Regimen: Mice are administered this compound at a dose of 45 mg/kg via intraperitoneal (i.p.) injection for three consecutive days, with an additional dose on the fourth day before measurements are taken.[1]

-

Outcome Measures:

Signaling Pathways and Experimental Workflows

Caption: this compound mechanism of action in regulating hepatic gluconeogenesis.

Caption: In vivo experimental workflow for evaluating this compound efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules targeting selective PCK1 and PGC-1α lysine acetylation cause anti-diabetic action through increased lactate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SR18292 exerts potent antitumor effects in multiple myeloma via inhibition of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PGC-1α agonism induces fetal hemoglobin and exerts antisickling effects in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telomerase Reverse Transcriptase Regulates Intracellular Ca2+ Homeostasis and Mitochondrial Function via the p53/PGC-1α Pathway in HL-1 Cells [imrpress.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the SR-18292 PGC-1α Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-18292 is a small molecule inhibitor of the transcriptional coactivator peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). By modulating the acetylation state of PGC-1α, this compound effectively suppresses hepatic gluconeogenesis, presenting a promising therapeutic avenue for metabolic diseases such as type 2 diabetes. This technical guide provides a comprehensive overview of the this compound PGC-1α inhibition pathway, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows.

Introduction

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a critical regulator of cellular energy metabolism. In the liver, PGC-1α plays a key role in the fasting response by co-activating transcription factors that drive the expression of gluconeogenic enzymes, leading to increased hepatic glucose production.[1] The activity of PGC-1α is modulated by post-translational modifications, notably acetylation. Acetylation of PGC-1α by the acetyltransferase GCN5 inhibits its co-transcriptional activity, thereby reducing the expression of its target genes.[2]

This compound was identified through high-throughput screening as a molecule that increases the acetylation of PGC-1α.[3][4] This enhanced acetylation leads to the suppression of PGC-1α's ability to co-activate key transcription factors involved in gluconeogenesis, such as Hepatocyte Nuclear Factor 4α (HNF4α) and Estrogen-Related Receptor α (ERRα).[5][6] The net effect is a reduction in the expression of gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc), resulting in decreased hepatic glucose output.[5]

Mechanism of Action

This compound exerts its inhibitory effect on PGC-1α through a distinct molecular mechanism. It enhances the interaction between PGC-1α and the histone acetyltransferase GCN5.[5] This increased association leads to a higher level of PGC-1α acetylation. Acetylated PGC-1α has a reduced capacity to co-activate its transcriptional partners, most notably HNF4α, a key regulator of gluconeogenic gene expression.[2][5] By diminishing the PGC-1α/HNF4α transcriptional complex, this compound effectively downregulates the expression of genes essential for glucose production in the liver.[5] Furthermore, evidence suggests that ERRα, another nuclear receptor co-activated by PGC-1α to regulate metabolic genes, is also impacted by this pathway.[6][7]

Signaling Pathway Diagram

References

- 1. PGC-1 coactivators: inducible regulators of energy metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutrient-dependent Regulation of PGC-1α’s Acetylation State and Metabolic Function Through the Enzymatic Activities of Sirt1/GCN5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease [frontiersin.org]

- 7. ERRα: a metabolic function for the oldest orphan - PMC [pmc.ncbi.nlm.nih.gov]

SR-18292: A Novel Modulator of Hepatic Glucose Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SR-18292 is a small molecule compound that has emerged as a potent and selective inhibitor of hepatic glucose production (HGP), presenting a promising therapeutic strategy for Type 2 Diabetes (T2D). It primarily functions by modulating the acetylation of key metabolic regulators, peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α and phosphoenolpyruvate carboxykinase 1 (PCK1), thereby suppressing the gluconeogenic pathway.[1][2][3] Preclinical studies in both genetic and diet-induced mouse models of T2D have demonstrated that this compound effectively reduces fasting blood glucose, improves glucose homeostasis, and significantly enhances hepatic insulin sensitivity without affecting canonical insulin signaling or peripheral glucose uptake.[1][4] This document provides a comprehensive overview of the core mechanism, quantitative effects, and experimental methodologies related to this compound's role in glucose metabolism.

Core Mechanism of Action

This compound exerts its anti-diabetic effects primarily by targeting the liver.[1][4] Its mechanism is twofold, focusing on the post-translational modification (acetylation) of key proteins that control the rate of gluconeogenesis.

-

Modulation of PGC-1α Activity: PGC-1α is a transcriptional coactivator that plays a central role in hepatic gluconeogenesis in response to fasting signals like glucagon.[1][5] It activates the transcription of crucial gluconeogenic enzymes, including Pck1 and glucose-6-phosphatase (G6pc), by co-activating transcription factors such as HNF4α and FoxO1.[1][6] this compound increases the acetylation of PGC-1α.[1][5] This is achieved by promoting the interaction between PGC-1α and the acetyltransferase GCN5.[1][4] The increased acetylation state of PGC-1α inhibits its ability to co-activate HNF4α, thereby repressing the expression of gluconeogenic genes and reducing glucose output.[1][4]

-

Reversal of PCK1 Catalytic Activity: More recent findings indicate that this compound also increases the acetylation of PCK1, a rate-limiting enzyme in gluconeogenesis.[2][3] This acetylation reverses the enzyme's typical catalytic function. Instead of converting oxaloacetate (OAA) to phosphoenolpyruvate (PEP), the acetylated PCK1 favors the anaplerotic reaction of converting PEP to OAA.[2][3] This action effectively shunts gluconeogenic substrates like lactate away from glucose production and towards oxidation in the TCA cycle, further contributing to the suppression of HGP.[2][3]

Crucially, this compound's mechanism does not involve direct activation of the canonical insulin signaling pathway (e.g., Akt phosphorylation) or enhancement of peripheral glucose uptake.[1] Its potent effects are concentrated on selectively increasing hepatic insulin sensitivity and suppressing endogenous glucose production.[1]

Signaling Pathway Diagrams

Quantitative Data Presentation

Table 1: In Vitro Effects of this compound on Primary Mouse Hepatocytes

| Parameter | Condition | Treatment | Result | Reference |

| Gene Expression | Glucagon (200nM) Stimulation | This compound (20µM) | Significant reduction in Pck1 and G6pc mRNA expression | [1] |

| Adenovirus-PGC-1α Overexpression | This compound (20µM) | Significant suppression of Pck1 and G6pc mRNA expression | [1] | |

| Glucose Production | Glucagon (200nM) Stimulation | This compound (20µM) | Significant reduction in glucose production | [1] |

| Adenovirus-PGC-1α Overexpression | This compound (20µM) | Significant reduction in glucose production | [1] | |

| Cell Viability | 18h Incubation | This compound (20µM) | No observed hepatocyte toxicity | [1] |

Table 2: In Vivo Effects of this compound in Diabetic Mouse Models

| Parameter | Mouse Model | Treatment | Duration | Result | Reference |

| Fasting Blood Glucose | High-Fat Diet (HFD) Mice | This compound (45 mg/kg, i.p.) | 4 days | Significantly lower vs. vehicle | [1][4] |

| Hepatic Gene Expression | HFD Mice | This compound (45 mg/kg, i.p.) | 4 days | Significant inhibition of Pck1 expression | [1] |

| Pyruvate Tolerance | HFD Mice | This compound (45 mg/kg, i.p.) | 4 days | Significantly reduced glucose excursion after pyruvate injection | [1] |

| Body Weight | HFD Mice | This compound (45 mg/kg, i.p.) | 14 days | No significant change vs. vehicle | [1] |

| Liver Toxicity Markers | HFD Mice | This compound (45 mg/kg, i.p.) | 14 days | No significant change in serum ALT/AST | [1] |

| Blood Glucose Reduction | Lep°b/°b Mice with Hepatic PGC-1α Depletion | This compound | - | This compound effect was significantly blunted | [1] |

Table 3: Hyperinsulinemic-Euglycemic Clamp Data in HFD Mice Treated with this compound

| Clamp Parameter | Treatment Group | Result | Interpretation | Reference |

| Glucose Infusion Rate (GIR) | This compound | Substantially higher vs. vehicle | Improved whole-body insulin sensitivity | [1] |

| Endogenous Glucose Production (EGP) | This compound | Reduced under basal and clamp conditions | Suppression of HGP; increased hepatic insulin sensitivity | [1] |

| Peripheral Glucose Uptake | This compound | Not significantly changed vs. vehicle | Effect is liver-specific, not on muscle/adipose tissue | [1] |

Experimental Protocols

Protocol 1: In Vitro Glucose Production Assay in Primary Hepatocytes

-

Hepatocyte Isolation: Primary hepatocytes are isolated from C57BL/6J mice by collagenase perfusion of the liver.

-

Cell Culture: Cells are plated on collagen-coated plates and cultured in M199 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Treatment: After attachment, cells are switched to serum-free medium. For experiments, cells are pre-treated with this compound (e.g., 20µM) or vehicle (DMSO) for a specified duration (e.g., 18 hours).

-

Induction of Gluconeogenesis: To stimulate glucose production, cells are infected with an adenovirus expressing PGC-1α or treated with glucagon (e.g., 200nM).

-

Glucose Production Measurement: The culture medium is replaced with glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

-

Analysis: After incubation (e.g., 3-5 hours), the medium is collected, and the glucose concentration is measured using a commercially available glucose oxidase assay kit. Results are normalized to total protein content.[1][7]

References

- 1. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecules Targeting Selective PCK1 and PGC-1α Lysine Acetylation Cause Anti-Diabetic Metabolic Action through Increased Lactate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules targeting selective PCK1 and PGC-1α lysine acetylation cause anti-diabetic action through increased lactate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. PGC-1beta in the regulation of hepatic glucose and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production - PMC [pmc.ncbi.nlm.nih.gov]

SR-18292: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α). It has garnered significant interest in the scientific community for its potential therapeutic applications in metabolic diseases and hematological disorders. This technical guide provides an in-depth overview of the in vitro and in vivo effects of this compound, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

In Vitro Effects of this compound

The in vitro studies on this compound have been pivotal in elucidating its molecular mechanism, primarily focusing on its impact on hepatic glucose metabolism and erythroid differentiation.

Modulation of PGC-1α and Gluconeogenesis in Hepatocytes

This compound has been shown to suppress hepatic gluconeogenic gene expression and glucose production in primary hepatocytes.[1] The primary mechanism involves the modulation of PGC-1α activity. This compound increases the acetylation of PGC-1α by enhancing its interaction with the acetyltransferase GCN5.[1][2] This post-translational modification reduces the co-activation of the nuclear hormone receptor HNF4α by PGC-1α, a key step in the transcription of gluconeogenic genes.[1][2] Consequently, the expression of genes such as Pck1 and G6pc is downregulated.[1] Studies have shown that the effect of this compound on the suppression of Pck1 and G6pc is at least partially mediated by PGC-1α.[1]

Recent findings also suggest that this compound increases the acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1), which reverses its gluconeogenic reaction and favors the synthesis of oxaloacetate from phosphoenolpyruvate.[3] This contributes to the inhibition of hepatic glucose production by increasing lactate and glucose oxidation.[3]

Quantitative In Vitro Data

| Parameter | Effect | Cell Type | Concentration | Source |

| Glucose Production | Suppression | Primary Hepatocytes | Not Specified | [1] |

| PGC-1α Acetylation | Increase | Primary Hepatocytes | Not Specified | [1] |

| Pck1 and G6pc Expression | Suppression | Primary Hepatocytes | Not Specified | [1] |

| γ-globin mRNA levels | Significant Increase | Human CD34+ cells | Not Specified | [4] |

| Fetal Hemoglobin Protein Levels | Increase | Human CD34+ cells | Not Specified | [4] |

| Erythroid Terminal Differentiation | Promotion | Human CD34+ cells | 5 or 7.5 μM | [4] |

Experimental Protocol: In Vitro Glucose Production Assay in Primary Hepatocytes

This protocol outlines the key steps for assessing the effect of this compound on glucose production in primary hepatocytes.

1. Cell Culture and Treatment:

- Isolate primary hepatocytes from mice.

- Plate the hepatocytes in appropriate culture media and allow them to adhere.

- Treat the cells with this compound at various concentrations for a specified duration (e.g., 24 hours). Include vehicle-treated cells as a control.

2. Glucose Production Assay:

- After treatment, wash the cells with PBS.

- Incubate the cells in a glucose-free medium supplemented with gluconeogenic substrates such as lactate and pyruvate.

- Collect the medium at different time points.

- Measure the glucose concentration in the collected medium using a commercially available glucose assay kit.

3. Data Analysis:

- Normalize the glucose production to the total protein content of the cells in each well.

- Compare the glucose production in this compound-treated cells to that in vehicle-treated cells.

Signaling Pathway: this compound in Hepatic Gluconeogenesis

Caption: this compound enhances GCN5-mediated acetylation of PGC-1α, inhibiting HNF4α and gluconeogenesis.

In Vivo Effects of this compound

The in vivo efficacy of this compound has been demonstrated in preclinical models of type 2 diabetes and sickle cell disease.

Anti-Diabetic Effects in Mouse Models

In diet-induced obese (DIO) mice, a model for type 2 diabetes, administration of this compound (45mg/kg, i.p.) significantly lowered fasting blood glucose levels.[1] This effect is consistent with its in vitro action on hepatic glucose production. Pyruvate tolerance tests in these mice showed a significant reduction in glucose levels after pyruvate injection, confirming the impairment of hepatic glucose production in vivo.[1] Furthermore, this compound treatment has been shown to improve overall glucose homeostasis and increase hepatic insulin sensitivity.[1]

Therapeutic Effects in Sickle Cell Disease Mouse Models

This compound has shown promise as a potential therapeutic agent for sickle cell disease (SCD) by inducing fetal hemoglobin (HbF) production.[4][5] In SCD mouse models, treatment with this compound led to an increase in HbF levels.[5] This induction of HbF is associated with a reduction in the number of sickled red blood cells and an alleviation of disease pathologies such as splenomegaly and organ damage.[4][6] The proposed mechanism involves the activation of PGC-1α, which in turn upregulates γ-globin expression.[4][6]

Quantitative In Vivo Data

| Parameter | Effect | Animal Model | Dosage | Source |

| Fasting Blood Glucose | Significantly Lower | Diet-Induced Obese Mice | 45mg/kg (i.p.) | [1] |

| Hepatic Glucose Production (in response to pyruvate) | Significantly Reduced | Diet-Induced Obese Mice | Not Specified | [1] |

| Fetal Hemoglobin (HbF) Levels | Increased | Sickle Cell Disease Mice | 10 μg/g per day | [7] |

| Sickled Red Blood Cells | Reduced | Sickle Cell Disease Mice | Not Specified | [4] |

| Spleen Size and Weight | Statistically Significant Reduction | Sickle Cell Disease Mice | Not Specified | [4] |

| F-cells | Increased from 11.5% to 35.7% | Sickle Cell Disease Mice | Not Specified | [7] |

Experimental Protocol: In Vivo Pyruvate Tolerance Test (PTT) in Mice

This protocol details the procedure for assessing hepatic glucose production in vivo.

1. Animal Acclimation and Treatment:

- Acclimate mice to the experimental conditions.

- Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) for a specified number of days.

2. Fasting and Baseline Measurement:

- Fast the mice for a defined period (e.g., 6 hours) before the test.

- Measure the baseline blood glucose level from the tail vein.

3. Pyruvate Administration and Glucose Monitoring:

- Inject a bolus of pyruvate (e.g., 2 g/kg body weight) intraperitoneally.

- Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.

4. Data Analysis:

- Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.

- Calculate the area under the curve (AUC) to quantify the glucose excursion.

Experimental Workflow: In Vivo Efficacy Study in a Diabetic Mouse Model

Caption: Workflow for assessing the in vivo anti-diabetic efficacy of this compound in mice.

Conclusion

This compound demonstrates significant therapeutic potential through its targeted inhibition of PGC-1α. Its ability to modulate hepatic glucose production in vitro translates to potent anti-diabetic effects in vivo. Furthermore, its capacity to induce fetal hemoglobin synthesis in erythroid cells presents a promising avenue for the treatment of sickle cell disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic applications of this compound. Further investigation into the detailed molecular interactions and long-term efficacy and safety of this compound is warranted to advance its clinical translation.

References

- 1. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sicklecellanemianews.com [sicklecellanemianews.com]

- 3. researchgate.net [researchgate.net]

- 4. PGC-1α agonism induces fetal hemoglobin and exerts antisickling effects in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SR18292 exerts potent antitumor effects in multiple myeloma via inhibition of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SR-18292 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] It functions by increasing the acetylation of PGC-1α, which in turn suppresses the expression of gluconeogenic genes and reduces glucose production in hepatocytes.[1][2] This compound has shown potential as a therapeutic agent for type 2 diabetes by improving glucose homeostasis and increasing hepatic insulin sensitivity.[2] Additionally, this compound has demonstrated anti-tumor effects in multiple myeloma by inhibiting oxidative phosphorylation and has been investigated for its role in inducing fetal hemoglobin in sickle cell disease.[3][4][5]

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to study its effects on gene expression, signaling pathways, and cellular metabolism.

Mechanism of Action

This compound's primary mechanism of action involves the modulation of PGC-1α activity. It enhances the interaction between PGC-1α and the acetyltransferase GCN5.[1][2] This leads to increased acetylation of PGC-1α, which reduces its ability to co-activate the transcription factor HNF4α (Hepatocyte Nuclear Factor 4 alpha).[1][2] The inhibition of the PGC-1α/HNF4α complex leads to a significant reduction in the transcription of key gluconeogenic genes, such as Pck1 (encoding PEPCK) and G6pc (encoding G6Pase).[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SR18292 exerts potent antitumor effects in multiple myeloma via inhibition of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PGC-1α agonism induces fetal hemoglobin and exerts antisickling effects in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sicklecellanemianews.com [sicklecellanemianews.com]

Application Notes and Protocols for SR-18292 in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). In the context of type 2 diabetes, PGC-1α is a key regulator of hepatic gluconeogenesis, the process of producing glucose in the liver. By inhibiting PGC-1α, this compound effectively suppresses the expression of crucial gluconeogenic genes, leading to reduced hepatic glucose production. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of type 2 diabetes.[1]

These application notes provide a comprehensive guide for the use of this compound in preclinical mouse models of diabetes, summarizing its biological effects and providing detailed protocols for in vivo studies.

Mechanism of Action

This compound's primary mechanism involves the modulation of PGC-1α activity through acetylation. It increases the interaction between PGC-1α and the acetyltransferase GCN5. This enhanced acetylation of PGC-1α inhibits its ability to co-activate the transcription factor HNF4α (Hepatocyte nuclear factor 4 alpha). Consequently, the expression of key gluconeogenic enzymes, Phosphoenolpyruvate carboxykinase (PEPCK or Pck1) and Glucose-6-phosphatase (G6pc), is significantly reduced.[1] This targeted suppression of hepatic glucose output contributes to lower blood glucose levels and improved insulin sensitivity.[1]

References

Application Notes and Protocols for SR-18292 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). It functions by increasing the acetylation of PGC-1α, which in turn modulates the expression of genes involved in various metabolic pathways.[1] Specifically, this compound enhances the interaction between PGC-1α and the acetyltransferase GCN5, leading to the suppression of gluconeogenic gene expression.[2][3] This mechanism of action has positioned this compound as a promising therapeutic candidate for type 2 diabetes.[1][2] Furthermore, its role in modulating PGC-1α activity has led to investigations into its potential applications in other diseases, including sickle cell disease and multiple myeloma.[4][5]

These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound based on published preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action: PGC-1α Modulation

This compound's primary mechanism of action is the inhibition of PGC-1α's gluconeogenic activity. It does not directly inhibit the catalytic activity of acetyltransferases but rather promotes the interaction between PGC-1α and the acetyltransferase GCN5. This increased association leads to the acetylation of PGC-1α, which reduces its ability to co-activate the transcription factor HNF4α (Hepatocyte Nuclear Factor 4 alpha). The suppression of the HNF4α/PGC-1α complex leads to decreased expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately reducing hepatic glucose production.[2][4]

Below is a diagram illustrating the signaling pathway of this compound.

Caption: Signaling pathway of this compound in suppressing hepatic glucose production.

In Vivo Study Data Summary

The following tables summarize the quantitative data from various in vivo studies involving this compound.

Table 1: Dosage and Administration in Type 2 Diabetes Models

| Animal Model | Dosage | Administration Route | Dosing Regimen | Key Findings | Reference |

| High-Fat Diet (HFD)-fed Mice | 45 mg/kg | Intraperitoneal (I.P.) | Injected for 3 consecutive days, and again on day 4 before measurements. | Significantly lower fasting blood glucose; Inhibition of gluconeogenic gene expression (Pck1). | [2] |

| Lep°b/°b Mice | 45 mg/kg | Intraperitoneal (I.P.) | Same as HFD-fed mice. | Enhanced glucose tolerance. | [2] |

| HFD-fed Mice | 45 mg/kg | Intraperitoneal (I.P.) | 14-day chronic treatment. | Sustained reduction in blood glucose without changes in body weight. | [2] |

Table 2: Dosage and Administration in Sickle Cell Disease Models

| Animal Model | Dosage | Administration Route | Dosing Regimen | Key Findings | Reference |

| β-YAC Mice | 5 or 10 µg/g body weight/day | Intraperitoneal (I.P.) | Daily for 4 weeks. | Increased γ-globin and PGC-1α mRNA levels. | [4] |

| Sickle Cell Disease (SCD) Mice | 10 µg/g body weight/day | Intraperitoneal (I.P.) | Daily for 4 weeks. | Increased PGC-1α and γ-globin mRNA levels; Increased F-cells and improved RBC survival. | [4] |

Table 3: Dosage and Administration in Cancer Models

| Animal Model | Dosage | Administration Route | Dosing Regimen | Key Findings | Reference |

| Multiple Myeloma (MM) Mouse Model | Well-tolerated dose (specifics not detailed) | Not specified | Not specified | Potent inhibition of tumor growth. | [5] |

Table 4: Preliminary Pharmacokinetic Data

| Animal Model | Dose | Route | Time Point | Concentration in Liver | Reference |

| Mice | 30 mg/kg | Intraperitoneal (I.P.) | 2 hours post-injection | 2.3 µM | [2] |

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model of Type 2 Diabetes

This protocol is adapted from the study by Sharabi et al. (2017).[2]

1. Animal Model and Acclimation:

-

Use male C57BL/6J mice, 6-8 weeks old.

-

Induce obesity and insulin resistance by feeding a high-fat diet (HFD) for at least 16 weeks.

-

House mice under a 12-hour light/12-hour dark cycle at 22°C.

-

Allow at least one week of acclimation to the facility before any procedures.

2. This compound Formulation:

-

Prepare a stock solution of this compound.

-

For administration, resuspend this compound in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% PBS.

-

The final concentration of this compound in the vehicle should be between 6-12 mg/mL.

3. Dosing Regimen:

-

Administer this compound at a dose of 45 mg/kg body weight via intraperitoneal (I.P.) injection.

-

Inject the mice for three consecutive days between 4:00 PM and 5:00 PM.

-

On the third day, remove food at 5:00 PM to induce a fasted state.

-

On the fourth day, administer another dose of this compound.

4. Outcome Measures:

-

Three hours after the final injection on day four, measure fasting blood glucose from tail vein blood using a glucometer.

-

For glucose tolerance tests (GTT) or pyruvate tolerance tests (PTT), inject glucose (2 g/kg) or pyruvate (2 g/kg) intraperitoneally three hours after the last this compound injection and measure blood glucose at specified time intervals.

-

At the end of the study, euthanize mice and collect liver tissue for gene expression analysis (e.g., qPCR for Pck1 and G6pc).

Experimental Workflow Diagram:

Caption: Workflow for in vivo efficacy testing of this compound in DIO mice.

Protocol 2: In Vivo Evaluation of this compound in a Sickle Cell Disease (SCD) Mouse Model

This protocol is based on the study by Cui et al. (2024).[4]

1. Animal Model:

-

Use transgenic sickle cell disease (SCD) mice (e.g., Berkeley SCD mouse model).

-

House animals in standard conditions with ad libitum access to food and water.

2. This compound Formulation:

-

Prepare this compound in a suitable vehicle for intraperitoneal injection.

3. Dosing Regimen:

-

Administer this compound daily at a dose of 10 µg/g body weight via intraperitoneal (I.P.) injection.

-

Continue the treatment for four consecutive weeks.

4. Outcome Measures:

-

Collect peripheral blood samples periodically to monitor hematological parameters (e.g., red blood cell count, hemoglobin levels, reticulocyte count).

-

At the end of the treatment period, analyze the expression of γ-globin and PGC-1α in hematopoietic tissues (e.g., bone marrow, spleen) by qPCR and Western blot.

-

Assess the percentage of F-cells (erythrocytes containing fetal hemoglobin) by flow cytometry.

-

Evaluate red blood cell survival using appropriate in vivo labeling techniques.

Protocol 3: Representative In Vivo Efficacy Study of this compound in a Multiple Myeloma (MM) Xenograft Model

Note: A specific protocol for this compound in MM models is not detailed in the available literature. This is a representative protocol based on general practices for small molecule inhibitors in MM xenograft models.

1. Cell Lines and Animal Model:

-

Use a human multiple myeloma cell line (e.g., MM.1S).

-

Use immunodeficient mice (e.g., NOD/SCID) of 6-8 weeks of age.

2. Tumor Implantation:

-

Subcutaneously inject approximately 5-10 x 10^6 MM.1S cells suspended in a suitable medium (e.g., RPMI-1640 mixed with Matrigel) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. This compound Formulation and Dosing:

-

Formulate this compound for the chosen route of administration (e.g., intraperitoneal or oral).

-

Based on tolerability and efficacy in other models, a starting dose in the range of 10-50 mg/kg, administered daily or on a cyclical schedule, could be evaluated. A maximum tolerated dose (MTD) study is recommended.

4. Treatment and Monitoring:

-

Randomize mice into vehicle control and this compound treatment groups.

-

Administer the treatment as per the determined schedule.

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor body weight and overall health of the animals as indicators of toxicity.

5. Endpoint Analysis:

-

Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be used for pharmacodynamic marker analysis (e.g., immunohistochemistry for PGC-1α acetylation) and other molecular analyses.

References

- 1. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. sicklecellanemianews.com [sicklecellanemianews.com]

- 4. PGC-1α agonism induces fetal hemoglobin and exerts antisickling effects in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SR18292 exerts potent antitumor effects in multiple myeloma via inhibition of oxidative phosphorylation [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR-18292 Treatment in Primary Hepatocyte Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SR-18292 is a small molecule that has been identified as a potent suppressor of hepatic gluconeogenesis.[1] It functions by modulating the acetylation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of glucose metabolism in the liver.[1] These application notes provide a comprehensive guide for the use of this compound in primary hepatocyte cultures, including its mechanism of action, protocols for treatment, and expected outcomes. This information is intended to assist researchers in studying hepatic glucose metabolism and exploring the therapeutic potential of targeting the PGC-1α pathway in metabolic diseases such as type 2 diabetes.

Mechanism of Action

This compound exerts its effects by increasing the acetylation of PGC-1α.[1] This is achieved by enhancing the interaction between PGC-1α and the acetyltransferase GCN5.[1] Increased acetylation of PGC-1α leads to a reduction in its co-activation of the transcription factor HNF4α, which in turn suppresses the expression of key gluconeogenic genes, namely Pck1 (phosphoenolpyruvate carboxykinase 1) and G6pc (glucose-6-phosphatase catalytic subunit).[1] This ultimately results in a decrease in hepatic glucose production.[1] Notably, this compound has been shown to be non-toxic to primary hepatocytes at effective concentrations.[1]

Data Presentation

Table 1: Effects of this compound on Gene Expression and Glucose Production in Primary Hepatocytes

| Parameter | Treatment Conditions | Fold Change vs. Control | Reference |

| Pck1 mRNA expression | 20µM this compound, Glucagon stimulation | Significant Reduction | [1] |

| G6pc mRNA expression | 20µM this compound, Glucagon stimulation | Significant Reduction | [1] |

| Glucose Production | 20µM this compound, Glucagon stimulation | Significant Reduction | [1] |

| PGC-1α Acetylation | 18-hour treatment with this compound | Increased | [1] |

Experimental Protocols

Protocol 1: Treatment of Primary Mouse Hepatocytes with this compound to Assess Gene Expression

1. Materials:

- Primary mouse hepatocytes

- Hepatocyte culture medium (e.g., DMEM with 10% FBS)

- This compound (stock solution in DMSO)

- Glucagon (or other gluconeogenic stimulus)

- 6-well tissue culture plates

- RNA isolation kit

- qRT-PCR reagents and instrument

2. Procedure:

- Isolate primary mouse hepatocytes using a standard collagenase perfusion method.

- Plate hepatocytes in 6-well plates at a suitable density and allow them to attach for at least 4 hours.

- Replace the medium with fresh hepatocyte culture medium.

- Prepare working solutions of this compound in culture medium. A final concentration of 20µM is recommended.[1] Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

- Pre-treat the cells with this compound or vehicle for a designated period (e.g., 3 to 18 hours).[1]

- Induce gluconeogenesis by adding glucagon (e.g., 200nM) to the culture medium for the final few hours of the this compound treatment, as determined by preliminary experiments.[1]

- After the incubation period, wash the cells with PBS and lyse them for RNA isolation using a commercial kit.

- Perform qRT-PCR to analyze the expression levels of target genes such as Pck1, G6pc, and a suitable housekeeping gene.

Protocol 2: Measurement of Glucose Production in this compound-Treated Primary Hepatocytes

1. Materials:

- Primary mouse hepatocytes

- Glucose production buffer (glucose-free DMEM supplemented with substrates like pyruvate and lactate)

- This compound (stock solution in DMSO)

- Glucagon (or other gluconeogenic stimulus)

- 24-well tissue culture plates

- Glucose assay kit

2. Procedure:

- Isolate and plate primary mouse hepatocytes in 24-well plates.

- After cell attachment, replace the medium with fresh culture medium and treat with this compound (e.g., 20µM) or vehicle for the desired duration (e.g., 18 hours).[1]

- Wash the cells twice with PBS.

- Add glucose production buffer containing glucagon (e.g., 200nM) and either this compound or vehicle.[1]

- Incubate for a defined period (e.g., 3-6 hours).

- Collect the supernatant and measure the glucose concentration using a commercially available glucose assay kit.

- Normalize the glucose production to the total protein content of the cells in each well.

Mandatory Visualization

Caption: Signaling pathway of this compound in hepatocytes.

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for Studying the Effect of SR-18292 on Gluconeogenic Gene Expression using RT-qPCR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR-18292, a selective chemical inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) gluconeogenic activity, to study its effects on the expression of key gluconeogenic genes. The protocols outlined below detail the treatment of primary hepatocytes with this compound and the subsequent analysis of gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Introduction

This compound is a small molecule that has been identified as a potent suppressor of hepatic gluconeogenesis.[1][2] It functions by increasing the acetylation of PGC-1α, a transcriptional coactivator that plays a central role in regulating glucose metabolism.[1] This increased acetylation enhances the interaction between PGC-1α and the acetyltransferase GCN5, while concurrently reducing the co-activation of Hepatocyte Nuclear Factor 4α (HNF4α) by PGC-1α.[1] The ultimate consequence of this mechanism is a significant reduction in the expression of critical gluconeogenic enzymes, primarily Phosphoenolpyruvate Carboxykinase 1 (PCK1) and Glucose-6-Phosphatase Catalytic Subunit (G6PC).[1][2] These notes provide the necessary protocols to investigate this phenomenon in a laboratory setting.

Data Presentation

The following table summarizes the expected quantitative changes in gluconeogenic gene expression in primary hepatocytes following treatment with this compound. The data is presented as a fold change relative to a vehicle-treated control group.

| Gene | Treatment | Fold Change (relative to Vehicle) | Species | Reference |

| Pck1 | This compound (20 µM, 18h) | ↓ ~0.4 | Mouse | [1] |

| G6pc | This compound (20 µM, 18h) | ↓ ~0.5 | Mouse | [1] |

| PCK1 | This compound | Expected ↓ | Human | N/A |

| G6PC | This compound | Expected ↓ | Human | N/A |

Note: The expected decrease in human PCK1 and G6PC is based on the conserved mechanism of action of this compound.[1]

Experimental Protocols

Protocol 1: Treatment of Primary Hepatocytes with this compound

This protocol describes the treatment of isolated primary hepatocytes with this compound to assess its impact on gluconeogenic gene expression.

Materials:

-

Isolated primary hepatocytes (mouse or human)

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well tissue culture plates, collagen-coated

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed primary hepatocytes onto collagen-coated 6-well plates at a density of 0.5 x 10⁶ cells per well.

-

Cell Adherence: Allow hepatocytes to adhere for 4-6 hours in a 37°C, 5% CO₂ incubator.

-

Treatment Preparation: Prepare the treatment media. For a final concentration of 20 µM this compound, dilute the stock solution in fresh hepatocyte culture medium. Prepare a vehicle control medium with an equivalent concentration of DMSO.

-

Cell Treatment: After the adherence period, aspirate the seeding medium and replace it with the prepared treatment or vehicle control medium.

-

Incubation: Incubate the plates for 18 hours at 37°C and 5% CO₂.[1]

-

Cell Lysis: Following incubation, aspirate the medium and wash the cells once with ice-cold PBS. Proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and RT-qPCR Analysis

This protocol details the extraction of total RNA from treated hepatocytes and the subsequent quantification of PCK1 and G6PC mRNA levels by RT-qPCR.

Materials:

-

RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Nuclease-free water

-

RT-qPCR instrument

-

Primers for target genes (PCK1, G6PC) and a reference gene (e.g., ACTB, GAPDH)

Primer Sequences:

| Gene | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Pck1 | Mouse | GGCGATGACATTGCCTGGATGA | TGTCTTCACTGAGGTGCCAGGA | [3] |

| G6pc | Mouse | CTTTCAGCCACATCCGGGGC | CCCATTCTGGCCGCTCACAC | [4] |

| PCK1 | Human | CATTGCCTGGATGAAGTTTGACG | GGGTTGGTCTTCACTGAAGTCC | [5] |

| G6PC | Human | AATGCTGGAGTCTTCAGTGAC | GGCCTGGATCTCTTCCTTTG | [6] |

| Actb | Mouse | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT | [7] |

| ACTB | Human | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | N/A |

Procedure:

-

RNA Extraction: Extract total RNA from the this compound and vehicle-treated hepatocytes according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.0.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. For each sample, set up reactions in triplicate for each target gene and the reference gene. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green qPCR master mix

-

1 µL cDNA

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

7 µL Nuclease-free water

-

-

qPCR Program: Perform the qPCR using a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the reference gene. Calculate the fold change in gene expression in the this compound-treated samples relative to the vehicle-treated samples.

Mandatory Visualizations

Caption: Signaling pathway of this compound in suppressing gluconeogenic gene expression.

Caption: Experimental workflow for analyzing the effect of this compound on gluconeogenic gene expression.

References

- 1. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoenolpyruvate carboxykinase (Pck1) helps regulate the triglyceride/fatty acid cycle and development of insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. Item - List of primers used for quantitative real time PCR. - Public Library of Science - Figshare [plos.figshare.com]

- 5. origene.com [origene.com]

- 6. researchgate.net [researchgate.net]

- 7. Evidence Based Selection of Commonly Used RT-qPCR Reference Genes for the Analysis of Mouse Skeletal Muscle | PLOS One [journals.plos.org]

Application Notes and Protocols for SR-18292 in Sickle Cell Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR-18292, a small molecule agonist of Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1α (PGC-1α), in preclinical research models of sickle cell disease (SCD). The protocols detailed below are based on established methodologies for evaluating the efficacy of potential therapeutic agents for SCD.

Introduction

Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This leads to chronic hemolysis, vaso-occlusion, and severe organ damage. A clinically validated strategy to ameliorate the severity of SCD is the induction of fetal hemoglobin (HbF) expression. Increased levels of HbF inhibit HbS polymerization, thereby reducing RBC sickling and improving clinical outcomes.

This compound has emerged as a promising small molecule that effectively induces HbF synthesis. It functions by increasing the expression of PGC-1α, a key regulator of γ-globin gene expression.[1][2] Preclinical studies in human erythroid cells and mouse models of SCD have demonstrated that this compound treatment leads to a significant increase in HbF levels, a reduction in sickled RBCs, and an overall alleviation of disease pathology.[1][2][3]

Mechanism of Action

This compound acts as an agonist of PGC-1α. The proposed signaling pathway involves the upregulation of PGC-1α, which in turn modulates the expression of γ-globin genes, leading to increased synthesis of fetal hemoglobin.

Figure 1: Proposed signaling pathway of this compound in the induction of fetal hemoglobin.

In Vitro Efficacy Data

This compound has been shown to effectively induce fetal hemoglobin in human CD34+ hematopoietic stem and progenitor cells.

| Parameter | Concentration | Result | Reference |

| γ-globin mRNA expression | 5.0 µM | Significant Increase | [2] |

| F-cell Percentage | 5.0 µM | Increased | [2] |

| F-cell Percentage | 7.5 µM | Increased | [2] |

| Erythroid Terminal Differentiation (CD49d-/CD233+ cells) | 5.0 µM | 75.8 ± 1.1% (compared to 49.3 ± 1.4% untreated) | [2] |

| Erythroid Terminal Differentiation (CD49d-/CD233+ cells) | 7.5 µM | 78.6 ± 2.8% (compared to 49.3 ± 1.4% untreated) | [2] |

In Vivo Efficacy Data in SCD Mouse Models

Treatment of sickle cell disease mice with this compound has demonstrated significant improvements in hematological parameters and a reduction in disease pathology.

| Parameter | Treatment Regimen | Result | Reference |

| F-cells | 5 or 10 µg/g/day for 4 weeks | Increase from 11.5% to 35.7% | [2] |

| Reticulocytes | 4 weeks of treatment | Reduction from 55% to 20% | [1] |

| Red Blood Cells (RBCs) | 4 weeks of treatment | Slightly elevated | [1] |

| Hemoglobin | 4 weeks of treatment | Increased | [1] |

| White Blood Cells | 4 weeks of treatment | Lowered | [1] |

| Lymphocytes | 4 weeks of treatment | Lowered | [1] |

| Neutrophils | 4 weeks of treatment | Lowered | [1] |

| RBC Distribution Width (RDW) | 4 weeks of treatment | Significantly reduced | [1] |

| Splenomegaly | 4 weeks of treatment | Statistically significant reduction in spleen size and weight | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in sickle cell disease research models.

Figure 2: General experimental workflow for evaluating this compound.

Protocol 1: In Vitro Culture and Treatment of Human CD34+ Cells

Objective: To assess the effect of this compound on fetal hemoglobin induction and erythroid differentiation in primary human hematopoietic stem and progenitor cells.

Materials:

-

Human CD34+ cells

-

Erythroid differentiation medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates and supplies

Procedure:

-

Thaw and culture human CD34+ cells in erythroid differentiation medium according to standard protocols.

-

On day 7 of culture, add this compound to the desired final concentrations (e.g., 1.0, 2.5, 5.0, and 7.5 µM).

-

Include a vehicle control group treated with an equivalent volume of DMSO.

-

Continue the culture for an additional 4-7 days.

-

Harvest cells for downstream analysis, including flow cytometry and western blotting.

Protocol 2: Flow Cytometry for F-cell and Erythroid Differentiation Marker Analysis

Objective: To quantify the percentage of F-cells and assess the expression of erythroid differentiation markers.

Materials:

-

Harvested cells from Protocol 1

-

Fixation/Permeabilization Buffer

-

Anti-human HbF antibody (FITC or other fluorophore-conjugated)

-

Anti-human CD49d and CD233 antibodies (or CD71 and CD235a)

-

Flow cytometer

Procedure:

-

Wash harvested cells with PBS.

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

-

Incubate the cells with the anti-human HbF antibody and antibodies against erythroid differentiation markers for 30 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in flow cytometry buffer.

-

Acquire data on a flow cytometer and analyze the percentage of HbF-positive cells (F-cells) and the expression of differentiation markers.

Protocol 3: Western Blot Analysis of PGC-1α and γ-globin

Objective: To determine the protein levels of PGC-1α and γ-globin in treated cells.

Materials:

-

Harvested cells from Protocol 1 or bone marrow cells from in vivo studies

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PGC-1α, anti-γ-globin, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Protocol 4: In Vivo Administration of this compound to SCD Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of sickle cell disease.

Materials:

-

Sickle cell disease mouse model (e.g., Townes model)

-

This compound

-

Vehicle (e.g., DMSO:PBS 1:2)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimate SCD mice to the housing conditions.

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound to the treatment group via i.p. injection at the desired dose (e.g., 5 or 10 µg/g body weight per day).

-

Administer an equivalent volume of the vehicle to the control group.

-

Treat the mice for a specified duration (e.g., 4 weeks).

-

Monitor the health of the animals throughout the study.

-

At the end of the treatment period, collect blood and tissues for analysis.

Protocol 5: Analysis of Hematological Parameters and Peripheral Blood Smears

Objective: To assess changes in blood counts and red blood cell morphology.

Materials:

-

Whole blood collected in EDTA tubes

-

Automated hematology analyzer

-

Microscope slides

-

Wright-Giemsa stain

Procedure:

-

Perform a complete blood count (CBC) using an automated hematology analyzer.

-

Prepare peripheral blood smears on microscope slides.

-

Stain the smears with Wright-Giemsa stain according to standard procedures.

-

Examine the stained smears under a microscope to assess RBC morphology and quantify the percentage of sickled cells.

Protocol 6: Flow Cytometry for Reticulocyte Analysis

Objective: To quantify the percentage of reticulocytes in peripheral blood.

Materials:

-

Whole blood collected in EDTA tubes

-

Reticulocyte staining solution (e.g., thiazole orange or new methylene blue)

-

Flow cytometer

Procedure:

-

Incubate a small volume of whole blood with the reticulocyte staining solution according to the manufacturer's instructions.

-

Acquire data on a flow cytometer, gating on the red blood cell population.

-

Analyze the percentage of reticulocytes based on the fluorescence of the RNA-binding dye.

Conclusion

This compound represents a promising therapeutic candidate for sickle cell disease by targeting the PGC-1α pathway to induce fetal hemoglobin. The data and protocols presented here provide a framework for researchers to further investigate the potential of this compound and other PGC-1α agonists in preclinical models of SCD. These studies are crucial for advancing our understanding of HbF regulation and for the development of novel therapies for this debilitating disease.

References

Application Notes and Protocols for SR-18292 in Multiple Myeloma Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-18292 is a small molecule inhibitor of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][2] In the context of multiple myeloma (MM), a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow, this compound has emerged as a promising therapeutic agent.[1][2] MM cells often exhibit a dependency on oxidative phosphorylation (OXPHOS) for survival and proliferation.[1] this compound disrupts this metabolic vulnerability by inhibiting PGC-1α, a key regulator of mitochondrial biogenesis and OXPHOS.[1][2] This inhibition leads to mitochondrial dysfunction, energy depletion, and oxidative damage, ultimately inducing apoptosis in multiple myeloma cells.[1][2]

These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in multiple myeloma cell lines, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-myeloma effects by targeting the PGC-1α-mediated regulation of oxidative phosphorylation. The binding of this compound to PGC-1α leads to its inactivation, preventing the coactivation of transcription factors responsible for the expression of genes involved in mitochondrial biogenesis and function. This disruption of OXPHOS results in a cascade of cellular events culminating in apoptosis.

Caption: this compound inhibits PGC-1α, disrupting oxidative phosphorylation and inducing apoptosis in multiple myeloma cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Multiple Myeloma Cell Lines

| Cell Line | This compound IC50 (µM) after 48h | Reference |

| MM.1S | Data not available in abstracts | Xiang et al., 2020 |

| RPMI-8226 | Data not available in abstracts | Xiang et al., 2020 |

| U266 | Data not available in abstracts | Xiang et al., 2020 |

| OPM-2 | Data not available in abstracts | Xiang et al., 2020 |

Note: Specific IC50 values were not available in the reviewed abstracts. Researchers should perform dose-response experiments to determine the IC50 for their specific cell lines.

Table 2: Effect of this compound on Apoptosis and Protein Expression in Multiple Myeloma Cells (48h treatment)

| Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) | Cleaved Caspase-3 Level (Fold Change) | Bcl-2 Level (Fold Change) |

| MM.1S | 10 | Quantitative data not available | Quantitative data not available | Quantitative data not available |

| 20 | Quantitative data not available | Quantitative data not available | Quantitative data not available | |

| 40 | Quantitative data not available | Quantitative data not available | Quantitative data not available | |

| RPMI-8226 | 10 | Quantitative data not available | Quantitative data not available | Quantitative data not available |

| 20 | Quantitative data not available | Quantitative data not available | Quantitative data not available | |

| 40 | Quantitative data not available | Quantitative data not available | Quantitative data not available |

Note: The abstracts indicate a significant increase in apoptosis and changes in apoptosis-related proteins, but specific quantitative data is needed from the full study to populate this table.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on multiple myeloma cell lines.

Experimental Workflow:

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SR-18292 In Vitro Experiments

Welcome to the technical support center for SR-18292. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with this compound, particularly when the expected biological effects are not observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). It functions by increasing the acetylation of PGC-1α, which in turn suppresses the expression of genes involved in gluconeogenesis and reduces glucose production in liver cells (hepatocytes).[1] This is achieved by enhancing the interaction between PGC-1α and the acetyltransferase GCN5, while reducing the co-activation of the nuclear hormone receptor HNF4α by PGC-1α.[2]

Q2: In which cell types has this compound been shown to be effective?

A2: this compound has demonstrated effects in a variety of cell types, including:

-

Primary hepatocytes: Reduces gluconeogenic gene expression and glucose production.[1]

-

Human blood stem cells: Increases the production of fetal hemoglobin (HbF).[3]

-

Jurkat cells and cardiomyocytes: Induces PGC-1α acetylation and affects autophagy-related protein expression.[2]

-

HEI-OC1 cells and cochlear explants: Downregulates PGC-1α and SIRT3.[2]

The effectiveness of this compound can be cell-type specific, likely due to the differential expression and activity of its molecular targets and interacting partners.[4]

Q3: What are the recommended working concentrations for this compound in vitro?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting point for in vitro studies, particularly with hepatocytes, is in the range of 10-20 μM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: this compound Not Showing Effect In Vitro

If you are not observing the expected effects of this compound in your in vitro experiments, consider the following troubleshooting steps, categorized by potential problem areas.

Compound Integrity and Handling

Q: How can I be sure my this compound compound is active?

A: Issues with compound storage and handling can lead to degradation and loss of activity.

-

Proper Storage: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

-

Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved before adding it to your cell culture medium. Precipitation of the compound can significantly reduce its effective concentration.

-

Fresh Preparations: If you suspect degradation, prepare a fresh stock solution from the powder.

| Parameter | Recommendation |

| Storage (Powder) | -20°C |

| Storage (DMSO Stock) | -20°C or -80°C (aliquoted) |

| Solvent | DMSO |

Experimental Design and Cell Culture Conditions

Q: Could my experimental setup be preventing this compound from working?

A: The design of your experiment and the conditions of your cell culture are critical for observing the effects of any small molecule inhibitor.

-

Cell Line Authentication: Ensure your cell line is validated and free from contamination, such as mycoplasma.[5][6] Misidentified or contaminated cell lines can lead to unexpected results.

-

Cellular Context: The effect of this compound is dependent on the presence and activity of its molecular targets, PGC-1α, and its interacting partners, GCN5 and HNF4α.[1][2]

-

Expression Levels: Verify the expression of PGC-1α, GCN5, and HNF4α in your cell line at the mRNA and protein levels. Low or absent expression of these key factors will likely render the cells unresponsive to this compound.

-

Cell-Type Specific Regulation: The regulation of PGC-1α can be highly specific to the cell type.[4] Factors that influence PGC-1α expression and activity, such as upstream signaling pathways, may differ between cell lines.

-

-

Serum Interference: Components in fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing their bioavailability.[7] Consider reducing the serum concentration or using a serum-free medium during the treatment period, if your cells can tolerate it.

-

Treatment Duration: The effects of this compound on gene expression may not be immediate. Ensure your treatment duration is sufficient to observe changes in your readouts of interest. For example, in primary hepatocytes, effects on gluconeogenic gene expression are typically observed after several hours of treatment.

Assay and Readout-Specific Issues

Q: My primary readout is not showing a change. What should I do?

A: It is crucial to have positive controls and to measure endpoints that are directly related to the mechanism of action of this compound.

-